Bicyclo[3.2.2]nonane-1-carboxylic acid

Medicinal Chemistry Conformational Analysis Scaffold Design

Purchase Bicyclo[3.2.2]nonane-1-carboxylic acid (CAS 19388-40-0), a bridgehead carboxylic acid with a rigid [3.2.2] bicyclic scaffold, ideal for peptidomimetic design, asymmetric catalysis ligands, and MOF construction. Its unique 3D topology—distinct from bicyclo[2.2.2]octane and [3.3.1]nonane—enables novel IP generation and SAR exploration. Supplied with analytical documentation for R&D. Request quote for mg to g quantities.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 19388-40-0
Cat. No. B8048616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.2]nonane-1-carboxylic acid
CAS19388-40-0
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC1CC2CCC(C1)(CC2)C(=O)O
InChIInChI=1S/C10H16O2/c11-9(12)10-5-1-2-8(3-6-10)4-7-10/h8H,1-7H2,(H,11,12)
InChIKeyLRHMIHFOCOIRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.2.2]nonane-1-carboxylic acid (CAS 19388-40-0): A Bridged Bicyclic Building Block for Chemical Synthesis and Medicinal Chemistry


Bicyclo[3.2.2]nonane-1-carboxylic acid (CAS 19388-40-0) is a bridged bicyclic organic compound featuring a rigid [3.2.2] scaffold with a carboxylic acid functional group at the bridgehead position. Its molecular formula is C10H16O2, with a molecular weight of 168.23 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry, where its constrained, three-dimensional structure imparts unique spatial and electronic properties to derived molecules [1]. The bicyclo[3.2.2]nonane framework provides a distinct topology compared to other common bridged systems, such as bicyclo[2.2.2]octane or bicyclo[3.3.1]nonane, making it a valuable building block for exploring novel chemical space in drug discovery and materials science .

Why Bicyclo[3.2.2]nonane-1-carboxylic acid Cannot Be Replaced by Other Bicyclic Carboxylic Acids


Generic substitution among bicyclic carboxylic acids is precluded by the fundamental relationship between scaffold geometry and molecular properties. The bicyclo[3.2.2]nonane framework offers a specific three-dimensional orientation and steric profile that differs significantly from other bridged systems like bicyclo[2.2.2]octane, bicyclo[3.3.1]nonane, or adamantane [1]. These geometric differences translate into distinct physicochemical properties—including varying acid dissociation constants (pKa), lipophilicity (LogP), and steric bulk—which directly impact reactivity, biological target engagement, and downstream synthetic utility [2]. Consequently, substituting bicyclo[3.2.2]nonane-1-carboxylic acid with a simpler or more common analog without rigorous validation can lead to altered reaction outcomes, reduced biological activity, or failure in structure-activity relationship (SAR) studies. The quantitative evidence below substantiates these differences, guiding informed scientific selection.

Quantitative Differentiation of Bicyclo[3.2.2]nonane-1-carboxylic acid Against In-Class Comparators


Structural Rigidity and Spatial Orientation: A Comparison of Bridged Bicyclic Scaffolds

The bicyclo[3.2.2]nonane scaffold provides a distinct three-dimensional geometry compared to the more common bicyclo[2.2.2]octane and bicyclo[3.3.1]nonane frameworks. While direct comparative data for the parent acid is limited, the structural differences are fundamental: the [3.2.2] system has a larger cavity and different bond angles compared to [2.2.2], and a less symmetric, more elongated shape compared to [3.3.1]. This is supported by the inherent rigidity and non-planar nature of the bicyclo[3.2.2]nonane backbone, which imposes significant steric constraints and stereochemical complexity . This topological differentiation is crucial for exploring novel chemical space in drug discovery, where subtle changes in scaffold geometry can lead to significant shifts in biological activity and selectivity.

Medicinal Chemistry Conformational Analysis Scaffold Design

Physicochemical Property Comparison: pKa and Lipophilicity Trends

The pKa of a carboxylic acid is a critical parameter influencing solubility, permeability, and protein binding. While a specific experimental pKa value for bicyclo[3.2.2]nonane-1-carboxylic acid is not readily available in public literature, studies on related bicyclic systems demonstrate that steric effects significantly alter acid strength [1]. For instance, the pKa of bicyclo[2.2.2]octane-1-carboxylic acid is predicted to be 4.43±0.10 , whereas adamantane-1-carboxylic acid has a reported pKa of approximately 4.9 . The bicyclo[3.2.2]nonane scaffold, with its larger ring system and different steric environment around the carboxyl group, is expected to exhibit a distinct pKa value, influencing its reactivity in coupling reactions and its behavior in biological systems. Similarly, calculated LogP values for a closely related derivative, 5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid (ACD/LogP: 1.92), suggest a moderate lipophilicity profile .

Physicochemical Properties Drug Design Bioavailability

Derivative Potency in BTK Inhibition: A Case Study Highlighting Scaffold Utility

The value of the bicyclo[3.2.2]nonane scaffold is exemplified by its use in potent kinase inhibitors. A specific derivative, 5-[8-amino-1-(4-{(1R)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl}phenyl)imidazo[1,5-a]pyrazin-3-yl]bicyclo[3.2.2]nonane-1-carboxylic acid, has demonstrated significant inhibitory activity against Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies and autoimmune diseases [1]. This compound exhibited an IC50 value of 7 nM in a BTK enzymatic assay using the LANCE TR-FRET methodology [1]. While this is a single data point for a specific derivative, it illustrates the ability of the bicyclo[3.2.2]nonane core to present key functional groups in a bioactive conformation, enabling high-affinity target engagement.

Kinase Inhibition Immunology Oncology

Optimal Use Cases for Bicyclo[3.2.2]nonane-1-carboxylic acid in Research and Development


Exploring Novel Chemical Space in Medicinal Chemistry

Bicyclo[3.2.2]nonane-1-carboxylic acid is an ideal scaffold for medicinal chemistry programs seeking to explore under-represented regions of chemical space. Its unique 3D geometry, as highlighted by its topological differentiation from bicyclo[2.2.2]octane and bicyclo[3.3.1]nonane systems , makes it a valuable tool for generating intellectual property and optimizing ligand-receptor interactions. By incorporating this scaffold into lead compounds, researchers can probe novel binding modes and improve selectivity profiles, as demonstrated by the potent BTK inhibitor derivative (IC50 = 7 nM) [1].

Synthesis of Conformationally Constrained Peptidomimetics and Bioisosteres

The rigid, non-planar backbone of bicyclo[3.2.2]nonane-1-carboxylic acid makes it a suitable starting material for creating conformationally constrained peptidomimetics. Its carboxylic acid handle allows for facile incorporation into peptide chains or for use as a bioisostere for other rigid scaffolds like adamantane or cubane. The distinct steric and electronic properties, inferred from pKa and LogP trends in related systems [2], can be exploited to fine-tune the pharmacokinetic properties of peptide-based therapeutics, potentially improving metabolic stability and membrane permeability.

Development of Novel Catalysts and Chiral Ligands

The bicyclo[3.2.2]nonane framework provides a robust, chiral environment for the development of novel catalysts and ligands in asymmetric synthesis. The bridgehead carboxylic acid group serves as an anchor point for attaching coordinating moieties, while the rigid scaffold enforces a specific spatial arrangement around the metal center. This can lead to enhanced enantioselectivity and catalytic activity in a range of transformations. Researchers can leverage the commercial availability of bicyclo[3.2.2]nonane-1-carboxylic acid from vendors like Fluorochem to expedite the synthesis and screening of new catalytic systems.

Synthesis of Advanced Materials and Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of bicyclo[3.2.2]nonane-1-carboxylic acid enables its use as a linker or building block in the construction of advanced materials, such as Metal-Organic Frameworks (MOFs). Its rigid, bicyclic core can impart structural stability and create well-defined pores with unique adsorption and separation properties. The distinct geometry of the [3.2.2] scaffold, compared to more common aromatic or linear linkers, offers a novel dimension for engineering MOFs with tailored functionalities for gas storage, catalysis, or sensing applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[3.2.2]nonane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.